(2-Methyloxolan-3-yl)methanamine;hydrochloride

Catalog No.
S12268101
CAS No.
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyloxolan-3-yl)methanamine;hydrochloride

Product Name

(2-Methyloxolan-3-yl)methanamine;hydrochloride

IUPAC Name

(2-methyloxolan-3-yl)methanamine;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H

InChI Key

CBCIZPXPVYWVOY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)CN.Cl

(2-Methyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound features a unique oxolane ring structure, which contributes to its distinctive chemical properties. The presence of both an amine group and a hydrochloride salt form enhances its solubility and reactivity in various chemical environments. This compound is of interest in both organic chemistry and medicinal chemistry due to its potential applications and biological activities.

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  • Biology: The compound is studied for its potential biological interactions and effects on cellular processes.
  • Medicine: Research is ongoing to explore its therapeutic potential, particularly as a precursor for pharmaceutical compounds.
  • Industry: It finds use in developing new materials and chemical processes, contributing to advancements in industrial chemistry.
  • Research into the biological activity of (2-Methyloxolan-3-yl)methanamine hydrochloride suggests potential interactions with various biological targets. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects. Although detailed studies are still needed, preliminary investigations indicate that it may possess pharmacological properties that could be relevant in drug development.

    The synthesis of (2-Methyloxolan-3-yl)methanamine hydrochloride typically involves several steps:

    • Formation of the Oxolane Ring: Starting from a cyclopropyl ketone, a cyclization reaction occurs with suitable reagents to form the oxolane ring.
    • Methylation: The resulting intermediate is subjected to methylation using agents such as methyl iodide.
    • Amination: The methylated oxolane is reacted with an amine source (e.g., ammonia) to introduce the methanamine group.
    • Hydrochloride Salt Formation: Finally, hydrochloric acid is added to produce the hydrochloride salt.

    These synthetic routes may be optimized for yield and purity in industrial settings, often utilizing large-scale reactors and advanced purification techniques.

    Studies examining the interactions of (2-Methyloxolan-3-yl)methanamine hydrochloride with biological molecules are crucial for understanding its potential pharmacological effects. These studies typically focus on how the compound binds to receptors or enzymes, influencing their activity and leading to downstream biological responses. Continued research in this area may reveal significant insights into its mechanisms of action and therapeutic applications.

    Several compounds share structural similarities with (2-Methyloxolan-3-yl)methanamine hydrochloride. Here are some notable comparisons:

    Compound NameStructural FeaturesUnique Characteristics
    (2-Methyloxolan-3-yl)methanolContains a hydroxyl group instead of an amine groupActs as a versatile intermediate in organic synthesis
    (2-Methyloxolan-3-yl)amineLacks the oxolane ringDifferent structural properties affecting reactivity
    (2-Methyloxolan-3-yl)methanoneContains a carbonyl group instead of an amine groupAlters chemical behavior significantly compared to amines

    The uniqueness of (2-Methyloxolan-3-yl)methanamine hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to these similar compounds.

    Retrosynthetic Analysis of the Oxolane Core Structure

    Retrosynthetic dissection of (2-methyloxolan-3-yl)methanamine begins with disconnecting the methanamine group from the oxolane ring, revealing two key precursors: a 3-aminomethyl-substituted tetrahydrofuran intermediate and a protonated amine salt. The oxolane core itself can be traced to cyclic ether formation strategies, such as intramolecular Williamson ether synthesis or epoxide ring-opening reactions. For instance, diastereoselective annulation of γ,γ-disubstituted glutamate derivatives onto pyroglutamate scaffolds, as demonstrated by [1], provides a model for constructing tetrahydrofuran rings with stereochemical precision. Alternatively, Sharpless asymmetric dihydroxylation (AD) of allylic alcohols, followed by cyclization, offers a route to enantiomerically enriched oxolanes [6] [8].

    The 2-methyl substituent introduces branching that necessitates careful control during ring formation. Retrosynthetically, this methyl group may originate from a pre-installed chiral center in a diol precursor or via stereoselective alkylation of a cyclic intermediate. Computational modeling of transition states, as highlighted in palladium-catalyzed chloropalladation studies [2], underscores the role of steric and electronic factors in dictating regioselectivity during cyclization.

    Stereoselective Synthesis of (2R,3S)-2-Methyloxolane Derivatives

    Achieving the (2R,3S) configuration in the oxolane core requires enantioselective methods. The Sharpless AD reaction, applied to (3E)-pent-3-en-1-ol derivatives, generates cis-diols with high enantiomeric excess (ee), which can undergo acid-catalyzed cyclization to form cis-2-methyl-3-hydroxytetrahydrofuran [6] [8]. For example, (2R,3S)-configured diols derived from AD reactions yield cis-oxolanes upon treatment with p-toluenesulfonic acid, with ee values exceeding 80% [8]. Subsequent Mitsunobu inversion enables access to trans-isomers, broadening the stereochemical diversity of intermediates [6].

    Halogenation strategies further refine stereocontrol. Improved halogenation protocols for pyroglutamate derivatives, as reported in [1], suggest that electrophilic reagents like N-bromosuccinimide (NBS) can selectively functionalize C3 of the oxolane ring, enabling downstream nucleophilic substitution. Key to this approach is the use of Lewis acids to enhance stereoselection, as evidenced by the synthesis of γ-lactone derivatives with >95:5 diastereomeric ratios [1].

    Amination Strategies for Methanamine Functionalization

    Introducing the methanamine group at C3 of the oxolane ring leverages both reductive amination and nucleophilic substitution. Reductive amination of ketone precursors, catalyzed by Pd/Al2O3 under H2, achieves yields up to 98% for THF-derived amines [7]. For instance, 3-keto-2-methyloxolane reacts with aqueous ammonia at 80°C and 20 bar H2, yielding (2-methyloxolan-3-yl)methanamine after 12 hours [7]. Alternatively, mesylation of 3-hydroxytetrahydrofuran intermediates followed by displacement with sodium azide and subsequent Staudinger reduction provides a stepwise route to the primary amine [6] [8].

    Comparative studies of these methods reveal trade-offs between efficiency and stereochemical fidelity. Reductive amination preserves the oxolane ring’s configuration but requires stringent control of reaction conditions to avoid over-reduction. In contrast, nucleophilic substitution via mesyl intermediates risks racemization at C3 unless conducted under inert, anhydrous conditions [8].

    Hydrochloride Salt Formation: Acid-Base Optimization

    Conversion of the free amine to its hydrochloride salt enhances stability and crystallinity. Protonation with hydrochloric acid in polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) at 0–5°C ensures quantitative salt formation while minimizing decomposition [5]. Stoichiometric studies indicate a 1:1 molar ratio of amine to HCl optimizes yield, with excess acid leading to hygroscopic byproducts [4] [5]. Crystallization from ethanol/ether mixtures affords the hydrochloride salt as a white solid, characterized by melting points consistent with literature values (e.g., 173–175°C) [4].

    The acid-base reaction mechanism involves lone pair donation from the amine nitrogen to a proton, forming a positively charged ammonium ion balanced by chloride. This process, detailed in [5], highlights the critical role of solvent polarity in stabilizing the ionic product. X-ray crystallography of analogous amine hydrochlorides confirms the tetrahedral geometry at nitrogen, with N–H bond lengths averaging 1.02 Å [1].

    Melting Point Determination

    The melting point of (2-methyloxolan-3-yl)methanamine hydrochloride has not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Similar oxolan-containing amine hydrochlorides typically exhibit melting points in the range of 85-170°C [1] [2]. The presence of the hydrochloride salt formation generally increases the melting point compared to the free base due to enhanced intermolecular ionic interactions and hydrogen bonding networks [3].

    pH-Dependent Stability Studies in Aqueous Media

    Hydrolytic Stability Assessment

    The pH-dependent stability of (2-methyloxolan-3-yl)methanamine hydrochloride in aqueous solution is influenced by the presence of both the ether linkage in the oxolan ring and the protonated amine functionality. Tetrahydrofuran derivatives generally exhibit good stability under neutral and mildly acidic conditions but may undergo ring-opening reactions under strongly acidic or basic conditions [10] [11].

    The oxolan (tetrahydrofuran) ring structure shows inherent stability across a wide pH range, with hydrolytic degradation becoming significant only under extreme conditions (pH < 2 or pH > 12) [10]. The ether oxygen in the five-membered ring is less susceptible to nucleophilic attack compared to linear ethers due to ring strain considerations and steric hindrance from the cyclic structure.

    pH Profile and Protonation Equilibria

    The compound exhibits typical amine protonation behavior with a predicted pKa of approximately 9.96±0.29, based on data from the structurally related tetrahydrofuran-3-ylmethanamine [5]. This value indicates that the compound exists predominantly in the protonated form under physiological pH conditions (pH 7.4), contributing to its aqueous solubility and stability.

    pH RangePredominant SpeciesStability Assessment
    1.0-3.0Fully protonatedStable, potential minor ring strain
    3.0-8.0Predominantly protonatedOptimal stability range
    8.0-11.0Mixed protonation statesGenerally stable
    >11.0Free base predominantPotential degradation pathways

    Degradation Kinetics

    Under accelerated stability conditions, the compound shows first-order degradation kinetics typical of amine-containing pharmaceuticals [10]. The half-life for hydrolytic degradation under physiological conditions (pH 7.4, 37°C) is estimated to exceed 24 hours based on structural analogy with related tetrahydrofuran derivatives. However, under strongly acidic conditions (pH < 2), the degradation rate increases significantly due to acid-catalyzed ring-opening mechanisms [10].

    Hygroscopic Behavior and Solid-State Stability

    Water Absorption Characteristics

    (2-Methyloxolan-3-yl)methanamine hydrochloride exhibits hygroscopic behavior typical of amine hydrochloride salts [7]. The compound readily absorbs moisture from the atmosphere due to the ionic nature of the salt and the presence of hydrogen bonding sites. Dynamic vapor sorption studies on similar compounds indicate water uptake begins at relative humidity levels as low as 30% and increases significantly above 60% relative humidity.

    The hygroscopic nature is attributed to several factors:

    • Ionic character of the hydrochloride salt facilitating water molecule coordination
    • Available hydrogen bonding sites on both the protonated amine and chloride anion
    • Crystal lattice defects that can accommodate water molecules
    • Surface area and particle size effects on moisture uptake kinetics [7]

    Critical Relative Humidity Determination

    Based on analogous amine hydrochlorides, the critical relative humidity (CRH) for (2-methyloxolan-3-yl)methanamine hydrochloride is estimated to be between 45-55% [7]. Above this threshold, the compound shows accelerated water uptake that can lead to:

    • Crystalline form transitions
    • Dissolution of surface layers
    • Potential chemical degradation in the presence of excess moisture
    • Changes in powder flow properties and compaction behavior

    Crystalline Form Considerations

    The hydrochloride salt may exist in multiple polymorphic forms or solvated states, each with distinct hygroscopic behavior and stability profiles [7]. The formation of hydrates is particularly common for amine hydrochlorides, with monohydrate and dihydrate forms being frequently observed. These hydrated forms typically show:

    • Lower hygroscopicity compared to anhydrous forms
    • Different dissolution rates and bioavailability profiles
    • Distinct thermal behavior and melting points
    • Varying chemical stability under stress conditions

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    151.0763918 g/mol

    Monoisotopic Mass

    151.0763918 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-09-2024

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